ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate
Overview
Description
Ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate is a synthetic organic compound that belongs to the class of isothiazole derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, a propoxybenzoyl amide, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Introduction of the Propoxybenzoyl Group: The propoxybenzoyl group can be introduced through an acylation reaction using 4-propoxybenzoyl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isothiazole ring, where nucleophiles such as amines or thiols can replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted isothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its isothiazole moiety.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isothiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The compound may also interfere with cellular processes, such as signal transduction and enzyme activity, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-4-isothiazolecarboxylate can be compared with other isothiazole derivatives, such as:
Ethyl 3-methyl-5-[(4-methoxybenzoyl)amino]-4-isothiazolecarboxylate: Similar structure but with a methoxy group instead of a propoxy group.
Ethyl 3-methyl-5-[(4-chlorobenzoyl)amino]-4-isothiazolecarboxylate: Contains a chlorobenzoyl group, which may alter its reactivity and biological activity.
Ethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-4-isothiazolecarboxylate: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(4-propoxybenzoyl)amino]-1,2-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-10-23-13-8-6-12(7-9-13)15(20)18-16-14(11(3)19-24-16)17(21)22-5-2/h6-9H,4-5,10H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBSXMZNFQKNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=NS2)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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